Benzyl methanesulfonate
Overview
Description
Benzyl methanesulfonate is an organic compound with the molecular formula C8H10O3S. It is a colorless liquid known for its role as an intermediate in organic synthesis. The compound is characterized by its methanesulfonate ester functional group, which is derived from methanesulfonic acid. This compound is used in various chemical reactions due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzyl methanesulfonate can be synthesized through the reaction of benzyl alcohol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in a solvent like methylene chloride at room temperature. The general reaction is as follows: [ \text{C6H5CH2OH} + \text{CH3SO2Cl} \rightarrow \text{C6H5CH2OSO2CH3} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar reaction conditions but may utilize continuous flow reactors to enhance efficiency and yield. The process ensures the removal of by-products and purification of the final product through distillation or recrystallization.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the methanesulfonate group is replaced by various nucleophiles. For example, it can react with amines to form benzyl amines.
Oxidation and Reduction: While this compound itself is not typically involved in oxidation or reduction reactions, it can be used as a precursor in reactions where the benzyl group is oxidized or reduced.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alkoxides are common nucleophiles that react with this compound.
Solvents: Reactions are often carried out in polar aprotic solvents like dimethylformamide or methylene chloride.
Catalysts: Bases such as triethylamine or pyridine are used to neutralize the hydrochloric acid formed during the reaction.
Major Products:
Benzyl amines: Formed through substitution with amines.
Benzyl ethers: Formed through substitution with alkoxides.
Scientific Research Applications
Benzyl methanesulfonate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of benzyl methanesulfonate involves the cleavage of the methanesulfonate ester bond, leading to the formation of reactive intermediates. These intermediates can interact with nucleophilic sites in biological molecules, resulting in various biochemical effects. The molecular targets include nucleic acids and proteins, where the compound can induce alkylation and subsequent biological responses.
Comparison with Similar Compounds
Ethyl methanesulfonate: Similar in structure but with an ethyl group instead of a benzyl group.
Methyl methanesulfonate: Contains a methyl group instead of a benzyl group.
Benzyl chloride: Similar in structure but with a chloride group instead of a methanesulfonate group.
Uniqueness: Benzyl methanesulfonate is unique due to its specific reactivity profile, which allows for selective substitution reactions. Its stability and ease of handling make it a preferred reagent in organic synthesis compared to other methanesulfonates.
Properties
IUPAC Name |
benzyl methanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3S/c1-12(9,10)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDKRMIJRCHPKLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80204362 | |
Record name | Methanesulfonic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55791-06-5 | |
Record name | Methanesulfonic acid, phenylmethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055791065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanesulfonic acid, phenylmethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80204362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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